Phenol, 4,4',4''-(4-ethyl-1H-pyrazole-1,3,5-triyl)tris-
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Overview
Description
Pyrazole ethyl agonist is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The ethyl agonist variant of pyrazole is particularly interesting due to its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole ethyl agonist typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of pyrazole ethyl agonist often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Pyrazole ethyl agonist undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyrazole ethyl agonist has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of pyrazole ethyl agonist involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist for certain receptors, enhancing their signaling pathways and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a similar ring structure but without the ethyl group.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Indazole: A bicyclic compound containing a fused benzene and pyrazole ring
Uniqueness
Pyrazole ethyl agonist is unique due to its specific ethyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .
Properties
CAS No. |
258847-15-3 |
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Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[4-ethyl-2,5-bis(4-hydroxyphenyl)pyrazol-3-yl]phenol |
InChI |
InChI=1S/C23H20N2O3/c1-2-21-22(15-3-9-18(26)10-4-15)24-25(17-7-13-20(28)14-8-17)23(21)16-5-11-19(27)12-6-16/h3-14,26-28H,2H2,1H3 |
InChI Key |
NTZHVNBCKZNRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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